![molecular formula C14H16F3NO B12988282 6'-(Trifluoromethyl)-2'H-spiro[azepane-4,3'-benzofuran]](/img/structure/B12988282.png)
6'-(Trifluoromethyl)-2'H-spiro[azepane-4,3'-benzofuran]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-(Trifluoromethyl)-2’H-spiro[azepane-4,3’-benzofuran] is a complex organic compound that features a spirocyclic structure, incorporating both azepane and benzofuran rings. The trifluoromethyl group attached to the benzofuran ring significantly influences the compound’s chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(Trifluoromethyl)-2’H-spiro[azepane-4,3’-benzofuran] typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6’-(Trifluoromethyl)-2’H-spiro[azepane-4,3’-benzofuran] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6’-(Trifluoromethyl)-2’H-spiro[azepane-4,3’-benzofuran] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 6’-(Trifluoromethyl)-2’H-spiro[azepane-4,3’-benzofuran] involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6’-(Trifluoromethyl)-2’H-spiro[azepane-4,3’-benzofuran] is unique due to its spirocyclic structure and the presence of both azepane and benzofuran rings. The trifluoromethyl group further enhances its chemical stability and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H16F3NO |
|---|---|
Molecular Weight |
271.28 g/mol |
IUPAC Name |
6-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-azepane] |
InChI |
InChI=1S/C14H16F3NO/c15-14(16,17)10-2-3-11-12(8-10)19-9-13(11)4-1-6-18-7-5-13/h2-3,8,18H,1,4-7,9H2 |
InChI Key |
GGYHRUOSNUSCNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC1)COC3=C2C=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


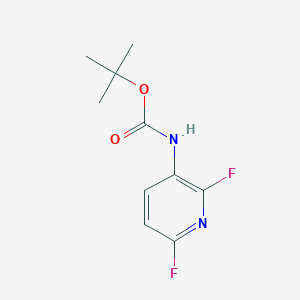
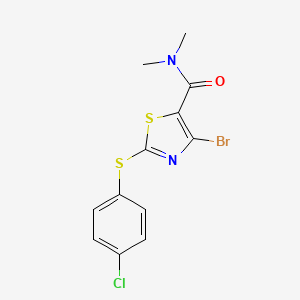
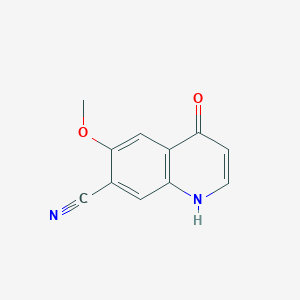
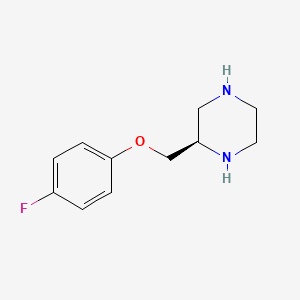
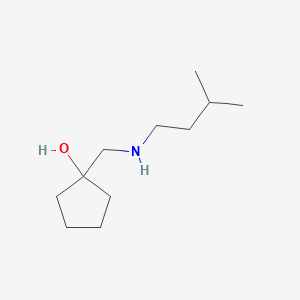
![2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12988236.png)
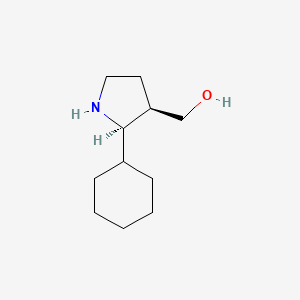


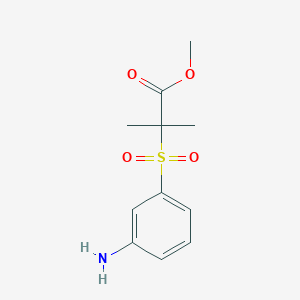
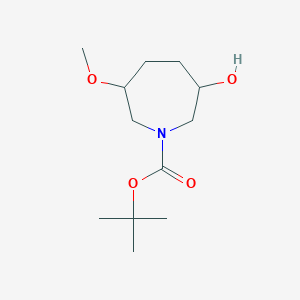

![2-(8-(tert-Butoxycarbonyl)-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12988285.png)
![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B12988291.png)
